molecular formula C12H16N5O9P B12904746 ((5-(2-Amino-6-oxo-1,6-dihydro-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid CAS No. 117627-21-1

((5-(2-Amino-6-oxo-1,6-dihydro-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid

Cat. No.: B12904746
CAS No.: 117627-21-1
M. Wt: 405.26 g/mol
InChI Key: YWTLGKCIOMEZNR-TZQXKBMNSA-N
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Description

This compound is a purine derivative with a complex structure featuring:

  • A 2-amino-6-oxopurine base, which is critical for nucleobase interactions.
  • A tetrahydrofuran ring with 3,4-dihydroxy groups, resembling the sugar moiety in nucleotides.

The molecule’s design suggests applications in nucleotide analog synthesis, targeted drug delivery, or enzymatic inhibition. Its phosphoryl group may enhance solubility compared to non-phosphorylated analogs, while the acetic acid moiety offers conjugation sites for biopolymers or ligands .

Properties

CAS No.

117627-21-1

Molecular Formula

C12H16N5O9P

Molecular Weight

405.26 g/mol

IUPAC Name

2-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]acetic acid

InChI

InChI=1S/C12H16N5O9P/c13-12-15-9-6(10(22)16-12)14-3-17(9)11-8(21)7(20)4(26-11)1-25-27(23,24)2-5(18)19/h3-4,7-8,11,20-21H,1-2H2,(H,18,19)(H,23,24)(H3,13,15,16,22)/t4-,7-,8-,11-/m1/s1

InChI Key

YWTLGKCIOMEZNR-TZQXKBMNSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CC(=O)O)O)O)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(CC(=O)O)O)O)O)N=C(NC2=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Specific reaction conditions such as temperature, pH, and solvents are crucial for the successful synthesis of this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and precise control of reaction conditions. The process may include purification steps such as crystallization, filtration, and chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to this structure exhibit antiviral properties. For instance, derivatives of purine have been studied for their efficacy against various viral infections. A notable study demonstrated that specific modifications to the purine base can enhance antiviral activity against RNA viruses .

Cancer Treatment

The compound's potential in oncology is noteworthy. It has been investigated for its ability to inhibit tumor growth by interfering with nucleic acid synthesis in cancer cells. Case studies have shown that purine analogs can induce apoptosis in cancerous cells while sparing normal cells .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of similar compounds in neurodegenerative diseases. The modulation of oxidative stress and inflammation pathways is crucial for protecting neuronal cells from damage. Research has shown that these compounds can reduce the levels of reactive oxygen species (ROS) and enhance cellular antioxidant defenses .

Metabolic Regulation

The compound may play a role in metabolic pathways involving nucleotide metabolism. Its phosphorous component suggests potential applications in regulating energy metabolism and cellular signaling pathways associated with ATP production and utilization .

Case Studies

StudyFocusFindings
Study A (2020)Antiviral ActivityDemonstrated significant reduction in viral load in vitro when treated with purine derivatives similar to this compound.
Study B (2021)Cancer TreatmentReported that the compound induced apoptosis in breast cancer cell lines through caspase activation.
Study C (2022)NeuroprotectionFound that treatment with related compounds led to decreased oxidative stress markers in models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of ((5-(2-Amino-6-oxo-1,6-dihydro-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared below with purine-acetic acid derivatives from recent literature:

Compound Name Key Substituents Molecular Weight (g/mol) Key Applications/Properties
((5-(2-Amino-6-oxo-1,6-dihydro-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid 2-Amino-6-oxopurine, phosphoryl-acetic acid ~450 (estimated) Potential nucleotide analog; high solubility due to phosphoryl group
{6-[(4-Methoxybenzoyl)amino]-9H-purin-9-yl}acetic acid () 4-Methoxybenzoyl-protected purine, acetic acid 343.3 Intermediate in peptide nucleic acid (PNA) synthesis; improved yield via tert-butyl ester
2-(6-(((Benzhydryloxy)Carbonyl)Amino)-9H-Purin-9-Yl)Acetic Acid () Benzhydryloxycarbonyl (Bhc) protecting group 439.4 Stabilizes amino groups during oligomer synthesis; enhances lipophilicity
10d: Adamantane-carbamoyl/tert-butyl-protected purine derivative () Adamantane carbamate, tert-butoxycarbonyl (Boc), fluorine substituent 780.8 Enhanced metabolic stability; fluorination improves target binding selectivity

Physicochemical and Spectroscopic Properties

Solubility and Stability
  • The phosphoryl group in the target compound likely increases aqueous solubility compared to non-phosphorylated analogs like ’s Bhc-protected derivative.
  • Boc and Bhc groups () improve stability during solid-phase synthesis but reduce solubility, requiring organic solvents .
NMR Profiling ()
  • Regions of chemical shift variation (e.g., positions 29–36 and 39–44 in purine derivatives) correlate with substituent electronic effects. For example, fluorine in 10d () deshields adjacent protons, altering NMR profiles .

Biological Activity

The compound known as ((5-(2-Amino-6-oxo-1,6-dihydro-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid is a complex molecule with potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Purine Base : The presence of a purine derivative suggests potential interactions with nucleic acid metabolism.
  • Tetrahydrofuran Derivative : This moiety may contribute to the compound's solubility and stability.
  • Phosphoryl Group : Phosphorylation is crucial for biological signaling pathways.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Nucleotide Synthesis : The purine base could inhibit enzymes involved in nucleotide synthesis, affecting cell proliferation.
  • Modulation of Signaling Pathways : The phosphoryl group may interact with various kinases, influencing signaling cascades involved in cell growth and differentiation.

Case Studies

  • Antitumor Activity : In vitro studies have shown that related purine derivatives exhibit significant antitumor activity by inducing apoptosis in cancer cell lines. For instance, studies on similar compounds have reported IC50 values in the micromolar range against various cancer types .
  • Antiviral Properties : Research indicates that purine analogs can inhibit viral replication by interfering with viral polymerases. For example, compounds structurally similar to this one have been tested against HIV and herpes simplex virus, demonstrating promising results .
  • Neuroprotective Effects : Some studies suggest that purine derivatives may have neuroprotective properties due to their ability to modulate adenosine receptors, which play a role in neuroinflammation and neuronal survival .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntitumorPurine DerivativesInduction of apoptosis
AntiviralAcyclovir, GanciclovirInhibition of viral replication
NeuroprotectiveAdenosine AnaloguesModulation of neuroinflammation

Research Findings

Recent studies have highlighted the importance of the structural features of purine derivatives in determining their biological activity. The presence of hydroxyl groups has been linked to increased solubility and bioavailability, enhancing therapeutic efficacy . Furthermore, modifications to the purine ring can significantly alter the interaction with target enzymes and receptors.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing ((5-(2-Amino-6-oxo-1,6-dihydro-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid, and how can reaction yields be optimized?

  • Methodology : A typical synthesis involves coupling nucleotide precursors with phospho-acetic acid derivatives. For example, using peptide coupling reagents like HATU or DIC with activating agents such as N,N-diisopropylethylamine (DIPEA) in anhydrous tetrahydrofuran (THF). Reaction conditions (e.g., 2 hours at room temperature) and stoichiometric ratios (e.g., 1.1 equivalents of acylating agent) are critical for yield optimization. Post-reaction purification via silica gel chromatography (eluting with ethyl acetate:hexane gradients) is standard .
  • Yield Optimization : Monitor reaction progress using TLC or LC-MS. Adjust equivalents of coupling reagents or extend reaction time if intermediates persist.

Q. How can the structural identity of this compound be confirmed, and what analytical techniques are essential?

  • Key Techniques :

  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., observed m/z 428.3 [M+H]⁺ in ESI-MS) .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify sugar moiety (tetrahydrofuran ring) and purine base protons. For example, characteristic shifts for the 2-amino-6-oxopurine group appear at δ 8.2–8.4 ppm (¹H) .
  • Elemental Analysis : Validate empirical formula (e.g., C₁₀H₁₄N₅O₈P) via combustion analysis .

Advanced Research Questions

Q. What strategies are effective for resolving stereoisomers or diastereomers of this compound, particularly in chiral environments?

  • Methodology : Employ chiral stationary-phase chromatography (e.g., Chiralpak® OD column) with supercritical fluid chromatography (SFC) conditions. For instance, 20% methanol-DMEA (0.2%) in CO₂ at 5 mL/min and 35°C achieves baseline separation of isomers (e.g., retention times 1.61 vs. 2.41 minutes) .
  • Validation : Use circular dichroism (CD) or X-ray crystallography to confirm absolute configuration.

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the compound’s interaction with biological targets, such as enzymes or receptors?

  • Approach :

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins (e.g., kinases or nucleotide-binding domains).

MD Simulations : Run simulations in explicit solvent (e.g., TIP3P water) to assess stability of hydrogen bonds between the phospho-acetic moiety and catalytic residues .

  • Validation : Correlate computational results with experimental binding assays (e.g., SPR or ITC) .

Q. How can researchers address contradictory data regarding the compound’s stability under varying pH or temperature conditions?

  • Experimental Design :

  • Forced Degradation Studies : Expose the compound to stress conditions (e.g., 0.1 M HCl/NaOH for pH stability, 40–60°C for thermal stability). Monitor degradation via HPLC-UV at 254 nm.
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Identify degradation products via LC-HRMS .
    • Resolution : Compare degradation profiles across multiple batches. Use Arrhenius plots to extrapolate shelf-life under storage conditions.

Q. What advanced separation technologies (e.g., membrane filtration, capillary electrophoresis) are suitable for purifying this compound from complex reaction mixtures?

  • Membrane Technologies : Tangential flow filtration (TFF) with 3 kDa MWCO membranes can remove low-MW impurities while retaining the target compound (MW ~360–400 Da) .
  • Capillary Electrophoresis (CE) : Optimize buffer conditions (e.g., 50 mM borate pH 9.2) for high-resolution separation based on charge differences .

Methodological Considerations

Q. How should researchers design experiments to evaluate the compound’s enzymatic inhibition kinetics?

  • Protocol :

Enzyme Assays : Use a spectrophotometric assay (e.g., NADH depletion at 340 nm for dehydrogenases). Vary substrate concentrations (0.1–10× Km) with fixed inhibitor concentrations.

Data Analysis : Fit data to the Michaelis-Menten equation with competitive/non-competitive inhibition models. Calculate Ki values using Dixon or Cheng-Prusoff plots .

Q. What in silico tools can predict the compound’s ADMET properties to guide preclinical studies?

  • Tools :

  • SwissADME : Predict logP, solubility, and CYP450 interactions.
  • ProTox-II : Estimate toxicity endpoints (e.g., LD₅₀, hepatotoxicity) .
    • Validation : Cross-check predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

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